3,6-ジブロモ-9-ビニルカルバゾール

説明

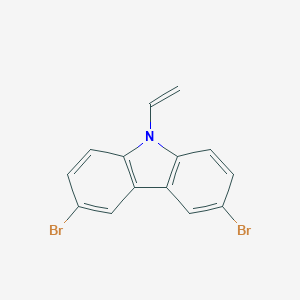

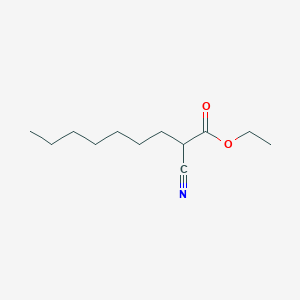

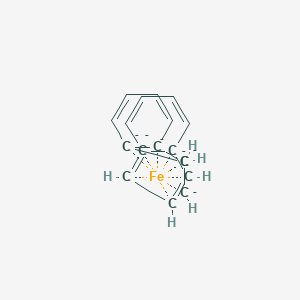

3,6-Dibromo-9-vinylcarbazole is a chemical compound with the molecular formula C14H9Br2N . It is a derivative of carbazole, a class of heterocyclic compounds .

Synthesis Analysis

The synthesis of 3,6-Dibromo-9-vinylcarbazole involves the bromination of carbazole . Carbazole (5.00 g, 30 mmol) is dissolved in DMF (50 mL), and the solution is cooled to 0 ℃; then, NBS (11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL) is added. The reaction is allowed to warm to room temperature and stirred overnight .Chemical Reactions Analysis

Carbazole-based compounds, including 3,6-Dibromo-9-vinylcarbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized, resulting in polymers that are suitable for a broad range of applications .Physical And Chemical Properties Analysis

3,6-Dibromo-9-vinylcarbazole has a molecular weight of 351.04 . Its melting point is 74-75 °C, and its predicted boiling point is 428.6±38.0 °C. The predicted density is 1.69±0.1 g/cm3 .科学的研究の応用

導電性ポリマー

3,6-ジブロモ-9-ビニルカルバゾールは、導電性ポリマーの開発に広く使用されてきたカルバゾールの誘導体です . これらのポリマーは、電子機器や光学デバイス、またはセンサーにおける広範な用途から、高い需要があります . これらは、半導体や金属と比較可能なレベルの導電性を持つ、溶解性、機械的柔軟性、安価な製造や処理などの従来のポリマーの有利な特性を示しています .

発光ダイオード(OLED)

カルバゾール誘導体は、高い電子供与能と光伝導性を持ち、発光ダイオード(OLED)での使用に最適です . 3,6-二置換カルバゾール誘導体は、優れたレドックス活性、光屈折性、および非線形光学特性を示します .

コンデンサー

3,6-ジブロモ-9-ビニルカルバゾールを含む、カルバゾール系材料は、コンデンサーの開発に使用されてきました . これらの独自の光学および電子特性により、この用途に適しています .

メモリデバイス

メモリデバイスにおける導電性ポリマーの需要により、カルバゾール系材料への関心が再び高まっています . これらの高い電荷キャリア移動度と電子供与特性により、この用途に適しています .

光電子用途

3,6-ジブロモ-9-ビニルカルバゾールを含む、3,6-置換カルバゾール系ポリマーは、さまざまな光電子用途で使用されてきました

作用機序

Target of Action

It is known that carbazole derivatives, to which this compound belongs, are often used in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Mode of Action

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .

Biochemical Pathways

It is known that carbazole derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

将来の方向性

Carbazole derivatives, including 3,6-Dibromo-9-vinylcarbazole, are of great interest due to their potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future work could involve exploring these applications further and developing new synthesis methods .

特性

IUPAC Name |

3,6-dibromo-9-ethenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMIJZCMQBMNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27599-53-7 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30348184 | |

| Record name | 3,6-Dibromo-9-vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214-16-0 | |

| Record name | 3,6-Dibromo-9-ethenyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-9-vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-vinyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of a polymer matrix influence the photophysical properties of incorporated DBCz units?

A: The research demonstrates that while the polymer structure might differ (e.g., comparing poly(3,6-dibromo-9-vinylcarbazole) with a methacrylate copolymer containing DBCz units), the DBCz chromophores tend to arrange themselves in a particular geometry within the matrix. This preferential arrangement leads to the formation of two distinct excimer sites (E1 and E2) characterized by their unique emission wavelengths (460 nm and 510 nm, respectively) []. This highlights that even with different polymer backbones, the intrinsic properties of DBCz, and its tendency for specific spatial arrangements, play a significant role in defining the observed photophysical behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)